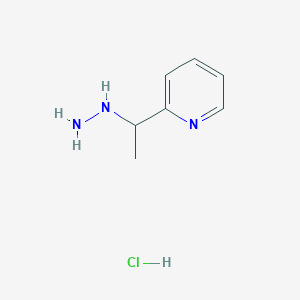![molecular formula C19H20ClNO3S B1402904 Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 1365963-08-1](/img/structure/B1402904.png)
Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Vue d'ensemble
Description
The compound is a derivative of benzothiophene, which is a heterocyclic compound. It also contains an amide group (from 2-chloropropanoyl) and a methyl ester group .
Molecular Structure Analysis
The compound contains a benzothiophene ring, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The presence of sulfur in the thiophene ring can contribute to the electronic properties of the molecule .Chemical Reactions Analysis
As a benzothiophene derivative, this compound could potentially undergo electrophilic aromatic substitution reactions. The amide and ester groups could also undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzothiophene ring could make the compound aromatic and relatively stable. The amide and ester groups could potentially form hydrogen bonds .Applications De Recherche Scientifique
Antimicrobial Applications
This compound has been studied for its potential in creating niosomal formulations that can serve as antimicrobial agents . These formulations are designed to enhance the delivery of antimicrobial substances, potentially improving the efficacy of treatments against resistant bacterial strains.
Anesthetic Formulations
Research indicates that this compound could be used in the development of anesthetic formulations . By incorporating it into niosomal systems alongside anesthetics like lidocaine and capsaicin, it may enhance the delivery and effectiveness of local anesthetics.
Surfactant Synthesis
The compound serves as a precursor in the synthesis of amino acid-derived surfactants . These surfactants have a range of applications, from pharmaceuticals to cosmetics, due to their ability to reduce surface tension and stabilize mixtures.
Vesicular System Development
In the pharmaceutical industry, the compound is utilized to develop vesicular systems . These systems can encapsulate drugs, improving their stability and controlling their release, which is crucial for sustained and targeted drug delivery.
Physicochemical Characterization
The compound’s role in physicochemical studies is significant. It’s used to understand the interactions and stability of pharmaceutical formulations through techniques like HPLC and NMR .
Cytotoxicity Studies
It’s also involved in cytotoxicity studies to evaluate the safety profile of new drug formulations. Its incorporation into niosomal systems allows researchers to assess the biocompatibility of these systems .
Molecular Docking Studies
Molecular docking studies utilize this compound to explore the interactions between drugs and their targets. This is essential for designing drugs with higher efficacy and lower side effects .
Nanotechnology Research
Lastly, the compound finds application in nanotechnology research, particularly in the creation of nanosystems for drug delivery. These systems aim to optimize the therapeutic index of drugs by enhancing their absorption and distribution .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(2-chloropropanoylamino)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3S/c1-11(20)17(22)21-18-16(19(23)24-2)14-9-8-13(10-15(14)25-18)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPCBZJISDZTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C2=C(S1)CC(CC2)C3=CC=CC=C3)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-{[8-(ethoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}piperidine-1-carboxylate](/img/structure/B1402821.png)


![Methyl 2-[(2-chloropropanoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402828.png)
![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402829.png)
![2-Bromo-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1402830.png)
![6-tert-Butyl 3-ethyl 2-[(2-chloropropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1402831.png)

![2-Chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]propanamide](/img/structure/B1402835.png)
![2-Bromo-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B1402837.png)
![N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloropropanamide](/img/structure/B1402838.png)

![2-[2-Chloro-3-(3,4-difluoro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1402843.png)
![N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloropropanamide](/img/structure/B1402844.png)